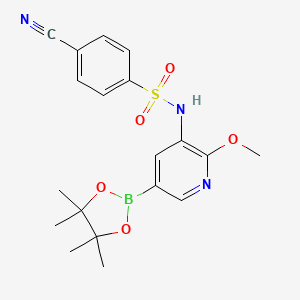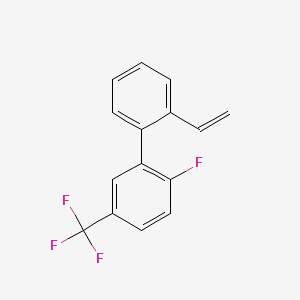
2'-Ethenyl-2-fluoro-5-(trifluoromethyl)-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-5-(trifluoromethyl)-2’-vinyl-1,1’-biphenylE is an organofluorine compound characterized by the presence of both fluorine and trifluoromethyl groups. These functional groups impart unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of 2-Fluoro-5-(trifluoromethyl)-2’-vinyl-1,1’-biphenylE often employs large-scale Suzuki–Miyaura coupling reactions due to their scalability and efficiency. The use of automated reactors and continuous flow systems can further enhance production efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-5-(trifluoromethyl)-2’-vinyl-1,1’-biphenylE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-5-(trifluoromethyl)-2’-vinyl-1,1’-biphenylE has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of biological systems and the development of fluorinated biomolecules.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the design of drugs with improved metabolic stability and bioavailability.
Wirkmechanismus
The mechanism by which 2-Fluoro-5-(trifluoromethyl)-2’-vinyl-1,1’-biphenylE exerts its effects is primarily related to its ability to interact with specific molecular targets. The presence of fluorine and trifluoromethyl groups can enhance binding affinity to certain enzymes or receptors, thereby modulating their activity. The compound may also influence cellular pathways by altering the physicochemical properties of biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-5-(trifluoromethyl)aniline: Similar in structure but lacks the vinyl group.
2-Fluoro-5-(trifluoromethyl)phenylboronic acid: Contains a boronic acid group instead of a vinyl group.
Trifluoromethyl-substituted biphenyls: Various derivatives with different substituents on the biphenyl core.
Uniqueness
2-Fluoro-5-(trifluoromethyl)-2’-vinyl-1,1’-biphenylE is unique due to the combination of fluorine, trifluoromethyl, and vinyl groups, which confer distinct chemical reactivity and physical properties. This makes it particularly valuable in applications requiring high chemical stability and specific molecular interactions.
Eigenschaften
Molekularformel |
C15H10F4 |
|---|---|
Molekulargewicht |
266.23 g/mol |
IUPAC-Name |
2-(2-ethenylphenyl)-1-fluoro-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C15H10F4/c1-2-10-5-3-4-6-12(10)13-9-11(15(17,18)19)7-8-14(13)16/h2-9H,1H2 |
InChI-Schlüssel |
PMPQQKITRLOACQ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC=CC=C1C2=C(C=CC(=C2)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dibenz[b,j]oxacycloundecin-5-ol, 5,8,9,10-tetrahydro-12-Methoxy-7-Methyl-, (6E)-](/img/structure/B14112011.png)
![Cyclopentane;ditert-butyl-[1-(5-diphenylphosphanylcyclopenta-1,3-dien-1-yl)ethyl]phosphane;iron](/img/structure/B14112016.png)
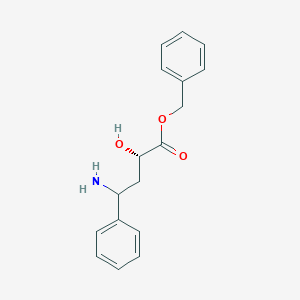
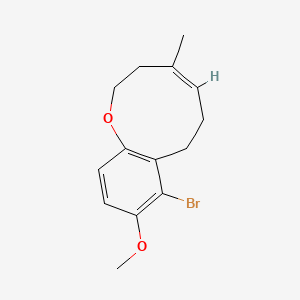

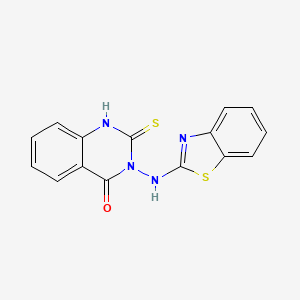
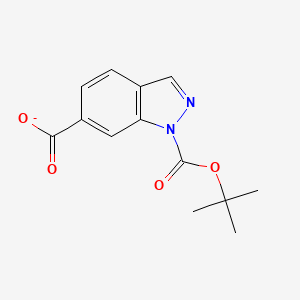

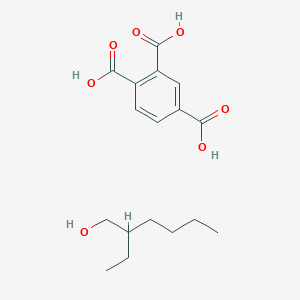
![(E)-1-[2-(4-chlorophenyl)cyclopropyl]-1-(4-nitrophenyl)-N-propoxymethanimine](/img/structure/B14112044.png)
![Cyclohexanol, 3-(2-MethyliMidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)-, (1R,3R)-](/img/structure/B14112048.png)

![3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B14112071.png)
